1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-methylsulfonylphenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S2/c1-21(17,18)11-7-5-10(6-8-11)14-13(16)12-4-3-9-15(12)22(2,19)20/h5-8,12H,3-4,9H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDUXHUYTICYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
Core Structural Disconnections
The target compound features two methanesulfonyl groups: one at the pyrrolidine 1-position and another para to the carboxamide on the phenyl ring. Retrosynthetically, the molecule dissects into three fragments:
- Pyrrolidine-2-carboxylic acid (proline derivative)
- 4-Methanesulfonamide aniline
- Methanesulfonyl chloride as the sulfonylation reagent.
The synthesis necessitates sequential sulfonylation of the pyrrolidine nitrogen and the aniline’s phenyl ring, followed by carboxamide coupling. Protecting group strategies are essential to avoid cross-reactivity, particularly during sulfonylation steps.
Synthetic Routes and Methodologies
Synthesis of 4-Methanesulfonamide Aniline
Nitro Group Sulfonylation and Reduction
- Starting Material : 4-Nitroaniline reacts with methanesulfonyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added to scavenge HCl.
- Reaction Monitoring : TLC (ethyl acetate/hexane, 1:3) confirms complete consumption of 4-nitroaniline (~2 hours).
- Workup : The crude product, N-(4-nitrophenyl)methanesulfonamide, is isolated via aqueous extraction (yield: 85–90%).
- Nitro Reduction : Hydrogenation using 10% Pd/C in methanol under H₂ (1 atm) reduces the nitro group to an amine, yielding 4-methanesulfonamide aniline (yield: 95%).
Table 1: Reaction Parameters for 4-Methanesulfonamide Aniline Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | MeSO₂Cl, Et₃N, DCM | 0°C → RT | 2 h | 88% |
| 2 | H₂, Pd/C, MeOH | RT | 6 h | 95% |
Sulfonylation of Pyrrolidine-2-Carboxylic Acid
Protection and Sulfonylation
- Methyl Ester Formation : Pyrrolidine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) in methanol to form the methyl ester (quantitative yield).
- Sulfonylation : The methyl ester reacts with methanesulfonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using sodium hydride (NaH, 2.0 equiv) as the base. The reaction proceeds at 0°C to room temperature (RT) over 4 hours.
- Deprotection : The methyl ester is hydrolyzed using 2 M NaOH in methanol/water (1:1) to yield 1-methanesulfonylpyrrolidine-2-carboxylic acid (yield: 78%).
Table 2: Sulfonylation of Pyrrolidine-2-Carboxylic Acid
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | SOCl₂, MeOH | Reflux | 3 h | ~100% |
| 2 | MeSO₂Cl, NaH, THF | 0°C → RT | 4 h | 82% |
| 3 | NaOH, MeOH/H₂O | RT | 2 h | 78% |
Carboxamide Coupling
Activation and Amide Bond Formation
- Carboxylic Acid Activation : 1-Methanesulfonylpyrrolidine-2-carboxylic acid is treated with HATU (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF for 30 minutes at 0°C.
- Coupling : 4-Methanesulfonamide aniline (1.0 equiv) is added, and the reaction stirs at RT for 12 hours.
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane gradient) isolates the final product (yield: 70%).
Table 3: Coupling Reaction Optimization
| Coupling Agent | Base | Solvent | Time | Yield |
|---|---|---|---|---|
| HATU | DIPEA | DMF | 12 h | 70% |
| EDCl/HOBt | Et₃N | DCM | 24 h | 55% |
Critical Analysis of Reaction Conditions
Sulfonylation Efficiency
The use of NaH in THF for pyrrolidine sulfonylation proved superior to K₂CO₃ in DMF (cf.), achieving higher yields (82% vs. 65%) due to enhanced deprotonation of the secondary amine. Side products, such as over-sulfonylated species, were minimized by stoichiometric control of MeSO₂Cl.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, J = 8.4 Hz, ArH), 7.45 (d, 2H, J = 8.4 Hz, ArH), 3.62–3.55 (m, 1H, pyrrolidine H2), 3.40 (s, 3H, SO₂CH₃), 3.38 (s, 3H, SO₂CH₃), 2.95–2.85 (m, 2H, pyrrolidine H5), 2.30–2.15 (m, 2H, pyrrolidine H3), 1.95–1.80 (m, 2H, pyrrolidine H4).
- 13C NMR : δ 173.8 (C=O), 142.1 (ArC-SO₂), 129.5 (ArC), 126.3 (ArC), 58.2 (pyrrolidine C2), 44.7 (SO₂CH₃), 37.5 (pyrrolidine C1), 31.2 (pyrrolidine C5), 28.9 (pyrrolidine C3/C4).
Mass Spectrometry (MS)
- ESI-MS : m/z 429.1 [M + H]⁺ (calc. 429.09).
Chemical Reactions Analysis
Types of Reactions
1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Sulfonamide Diversity: The target compound’s dual mesyl groups distinguish it from analogs with aryl sulfonamides (e.g., 4-chlorophenyl in , 4-nitrophenyl in ).
Biological Activity : Compound 21g demonstrates significant anthelmintic activity due to its 4-nitrophenyl sulfonyl group and pyrimidine carboxamide, suggesting that electron-deficient aromatic systems enhance bioactivity. In contrast, the target compound’s mesyl groups may reduce π-π stacking interactions critical for target binding.
Stereochemical Complexity : Chiral analogs like the (2S)-configured compound in and the (2S,4R)-configured derivatives in highlight the importance of stereochemistry in biological interactions. The target compound’s stereochemical details are unspecified in the evidence.
Synthetic Utility : Bicyclic sulfamides like S1 are intermediates in stereocontrolled synthesis, whereas the target compound’s linear structure may limit its utility in complex ring-forming reactions.
Research Findings and Implications
- Anthelmintic Potential: The anthelmintic activity of compound 21g suggests that pyrrolidine-2-carboxamides with aromatic sulfonamides are promising scaffolds for parasitic disease drug discovery. The target compound’s mesyl groups could be optimized for improved solubility without sacrificing activity.
- The target compound’s simpler structure may lack the multi-valent interactions required for high-affinity binding.
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